Cas no 375-46-2 (Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-)

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- structure
375-46-2 structure
Product Name:Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-
CAS No:375-46-2
MF:C4Cl5F5
MW:320.299814224243
CID:294225
PubChem ID:2775918
Update Time:2025-10-28

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- Chemical and Physical Properties

Names and Identifiers

    • Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-
    • 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluorobutane
    • 1,2,4,4,4-Pentachloropentafluorobutane
    • PC5369F
    • FT-0606236
    • 1,1,1,3,4-pentakis(chloranyl)-2,2,3,4,4-pentakis(fluoranyl)butane
    • AKOS025310386
    • 375-46-2
    • 1,1,1,3,4-Pentachloropentafluorobutane
    • SCHEMBL11617844
    • A823749
    • QXPPGHDQTVKTDY-UHFFFAOYSA-N
    • DTXSID40379742
    • Inchi: 1S/C4Cl5F5/c5-1(10,4(9,13)14)2(11,12)3(6,7)8
    • InChI Key: QXPPGHDQTVKTDY-UHFFFAOYSA-N
    • SMILES: ClC(C(F)(F)Cl)(C(C(Cl)(Cl)Cl)(F)F)F

Computed Properties

  • Exact Mass: 317.83600
  • Monoisotopic Mass: 317.836
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1,788 g/cm3
  • Boiling Point: 163-171°C
  • Flash Point: 73°C
  • Refractive Index: 1.425
  • PSA: 0.00000
  • LogP: 4.72810

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- Customs Data

  • HS CODE:2903799090
  • Customs Data:

    China Customs Code:

    2903799090

    Overview:

    2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Summary:

    2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- Pricemore >>

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Additional information on Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-

Chemical Profile of Butane, 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- (CAS No. 375-46-2)

The compound Butane, 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- (CAS No. 375-46-2) is a halogenated hydrocarbon with a unique molecular structure that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in organic synthesis and material science. Its chemical formula can be represented as C5H5Cl5F5, highlighting its extensive halogenation pattern which imparts distinct physicochemical properties.

The structure of this compound features a butane backbone with selective chlorination and fluorination at specific positions. The presence of both chlorine and fluorine atoms introduces a high degree of polarity and electron density distribution across the molecule. This characteristic makes it an intriguing subject for studying intermolecular interactions and reactivity patterns in organic chemistry.

In recent years, researchers have been exploring the potential applications of halogenated hydrocarbons like Butane, 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- (CAS No. 375-46-2) in pharmaceutical synthesis. The compound’s ability to serve as a building block for more complex molecules has been particularly noteworthy. For instance, its chloro and fluoro substituents can participate in nucleophilic substitution reactions or serve as handles for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

One of the most compelling aspects of this compound is its role in the development of novel materials with tailored properties. The combination of chlorine and fluorine atoms creates a molecule with both lipophilicity and electronegativity that can be exploited in designing advanced polymers or liquid crystals. These materials could find applications in electronics or optoelectronics where precise control over molecular packing and intermolecular forces is crucial.

The synthesis of Butane, 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- (CAS No. 375-46-2) typically involves multi-step organic transformations starting from commercially available precursors such as pentachlorobutane or perfluoropentanes. The process often requires careful optimization to achieve high yields while minimizing byproduct formation. Advances in catalytic methods have recently enabled more efficient routes to this compound without compromising purity.

From a pharmaceutical perspective, Butane, 1, 1, 1, 3, 4-pentachloro- 2, 2, 3, 4, 4-pentafluoro-(CAS No. 375-46-2) has been investigated for its potential as an intermediate in drug discovery programs. Its structural motifs are reminiscent of certain bioactive scaffolds found in therapeutic agents used to treat various conditions ranging from infectious diseases to chronic disorders. The halogen atoms provide opportunities to modulate pharmacokinetic properties such as solubility and metabolic stability through structure-activity relationship studies.

The environmental impact of halogenated compounds like this one is also an area of active research. While these molecules offer numerous synthetic advantages, Butane, 1, 1, 1, 3, 4-pentachloro- 2, 2, 3, 4, 4-pentafluoro-(CAS No. 375-46-2) must be handled responsibly due to their potential persistence and reactivity under certain conditions. Recent studies have focused on developing greener synthetic routes that reduce waste generation or employ less toxic reagents without sacrificing yield or selectivity.

In conclusion, Butane, *1* , *1* , *1* , *3* , *4* -pentachloro - *2* , *2* , *3* , *4* , *4* -pentafluoro-(CAS No . 375 -46 -2) remains a fascinating molecule with broad applicability across multiple scientific disciplines . Its unique structural features continue to inspire innovative research aimed at unlocking new functionalities for both industrial materials and pharmaceutical applications . As our understanding grows regarding its reactivity patterns , so too will our ability to harness its potential responsibly moving forward .

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